(6-Chloroquinolin-8-yl)methanol as a building block in medicinal chemistry
(6-Chloroquinolin-8-yl)methanol as a building block in medicinal chemistry
A Strategic Building Block for Medicinal Chemistry[1]
Executive Summary
(6-Chloroquinolin-8-yl)methanol (CAS: 28670-73-7) represents a high-value "privileged scaffold" derivative in modern drug discovery. While the quinoline core is ubiquitous in antimalarial, antiviral, and antineoplastic pharmacopoeias, this specific 6-chloro-8-hydroxymethyl substitution pattern offers a unique duality: the 6-chloro substituent provides metabolic stability and lipophilic bulk to fill hydrophobic pockets, while the 8-hydroxymethyl group serves as a versatile synthetic handle for installing solubilizing groups, pharmacophores, or chelating motifs.
This guide details the synthesis, reactivity, and application of this building block, designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in kinase inhibitors, metalloenzyme modulators, and G-protein coupled receptor (GPCR) ligands.[1]
Part 1: Chemical Profile & Properties[1]
| Property | Data |
| IUPAC Name | (6-Chloroquinolin-8-yl)methanol |
| CAS Number | 28670-73-7 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
| pKa (Quinoline N) | ~4.0–4.5 (Reduced basicity due to 6-Cl electron withdrawal) |
| Physical State | Off-white to pale yellow solid |
Part 2: Synthesis Strategies
The preparation of (6-Chloroquinolin-8-yl)methanol is typically approached via two primary routes, depending on the availability of starting materials and scale requirements.
Strategy A: The Oxidative Route (From 6-Chloro-8-methylquinoline)
This is the most common industrial route due to the commercial availability of 6-chloro-8-methylquinoline. It involves the selective oxidation of the benzylic methyl group.
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Mechanism: Riley Oxidation or Radical Halogenation/Hydrolysis.[1]
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Pros: Cheap starting material.[1]
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Cons: Selenium dioxide (SeO₂) is toxic; purification can be challenging.[1]
Strategy B: The Reductive Route (From 6-Chloroquinoline-8-carboxylic acid)
Preferred for small-scale, high-purity medicinal chemistry needs. It starts from the carboxylic acid or ester, often derived from a Skraup synthesis using 2-amino-5-chlorobenzoic acid derivatives.
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Mechanism: Nucleophilic hydride addition (LiAlH₄ or BH₃[1]·THF).
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Pros: Clean reaction profile; high yields.
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Cons: Requires handling of pyrophoric reducing agents.[1]
Synthesis Pathway Diagram[1][2][3]
Figure 1: Divergent synthetic pathways to the target alcohol. Route A utilizes benzylic oxidation, while Route B utilizes carboxylate reduction.
Part 3: Reactivity & Functionalization[1][5]
The 8-hydroxymethyl group is a "pivot point" for diversifying the scaffold. The 6-chloro group is generally inert under standard nucleophilic conditions but can be activated for palladium-catalyzed cross-couplings (Buchwald-Hartwig or Suzuki) using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos).
Key Transformations:
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Appel Reaction / Thionyl Chloride: Converts the alcohol to a benzylic chloride/bromide, creating a potent electrophile for alkylating amines or phenols.[1]
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Swern / MnO₂ Oxidation: Regenerates the aldehyde for Wittig olefination or reductive amination.[1]
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Etherification: Williamson ether synthesis to attach solubilizing PEG chains or lipophilic tails.[1]
Functionalization Logic Diagram
Figure 2: The reactivity profile of the scaffold, highlighting the versatility of the alcohol handle and the potential for late-stage diversification at the 6-position.
Part 4: Medicinal Chemistry Applications[1][4][6][7][8][9]
1. Kinase Inhibition (Hinge Binding)
Quinoline scaffolds often mimic the adenine ring of ATP. The nitrogen atom (N1) acts as a hydrogen bond acceptor.
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Role of 6-Cl: The chlorine atom at position 6 is strategically placed to fill the hydrophobic "gatekeeper" pocket or solvent-accessible regions in kinases like EGFR or VEGFR. It also blocks metabolic hydroxylation at this electron-rich position.
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Role of 8-CH₂OH: This group can extend towards the ribose-binding pocket, forming H-bonds with residues like Asp or Glu, or serve as a linker to a solubilizing tail (e.g., morpholine/piperazine) to improve oral bioavailability.[1]
2. Metalloenzyme Inhibition
8-Hydroxyquinoline (8-HQ) is a classic bidentate chelator.[1]
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Modification: The (8-yl)methanol is a homologated version of 8-HQ. It does not form the tight 5-membered chelate ring typical of 8-HQ. Instead, it forms a larger 6-membered chelate ring (if the alcohol oxygen binds) or simply acts as a steric wedge.
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Utility: This is useful when attenuating metal affinity is desired to reduce toxicity while maintaining target affinity (e.g., in histone demethylase inhibitors).[1]
3. Antimalarial & Anti-infective Agents
Analogous to mefloquine and quinine, the lipophilic quinoline core intercalates into DNA or inhibits heme polymerization in Plasmodium. The 6-Cl group enhances lipophilicity (logP), facilitating transport across parasitic membranes.[1]
Part 5: Experimental Protocols
Protocol A: Synthesis via SeO₂ Oxidation (From 6-Chloro-8-methylquinoline)
Context: This method generates the aldehyde, which is subsequently reduced.[1]
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Oxidation:
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Dissolve 6-chloro-8-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).
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Add Selenium Dioxide (SeO₂) (12.0 mmol).[1]
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Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]
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Filter hot through Celite to remove metallic selenium. Concentrate the filtrate to obtain crude 6-chloroquinoline-8-carbaldehyde.
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Reduction:
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Resuspend the crude aldehyde in Methanol (30 mL) and cool to 0°C.
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Add Sodium Borohydride (NaBH₄) (15.0 mmol) portion-wise over 15 minutes.
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Stir at 0°C for 1 hour, then allow to warm to room temperature.
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Quench: Add saturated NH₄Cl solution (10 mL). Extract with Ethyl Acetate (3 x 30 mL).
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
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Protocol B: Synthesis via Ester Reduction
Context: Starting from Methyl 6-chloroquinoline-8-carboxylate.[1]
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Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.
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Reagent Prep: Add Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) to anhydrous THF (20 mL) at 0°C.
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Addition: Dissolve Methyl 6-chloroquinoline-8-carboxylate (1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension.
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Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
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Fieser Workup:
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Cool to 0°C.[1]
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Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
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Add MgSO₄, stir for 15 mins, and filter the granular white precipitate.
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Isolation: Concentrate the filtrate to yield the pure alcohol.
References
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Quinoline Scaffolds in Medicinal Chemistry
- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry.
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Synthesis of Quinoline Derivatives
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Reduction of Carboxylic Acids
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8-Hydroxyquinoline Derivatives
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Commercial Availability & CAS Data
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Sigma-Aldrich/Merck.[1] 6-Chloro-4-hydroxy-8-methylquinoline (Related Building Block).
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